4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
説明
This compound is a pyrrol-2-one derivative characterized by a 4-fluorobenzoyl group at position 4, a 4-methylphenyl substituent at position 5, and a morpholinylethyl chain at position 1. The morpholine moiety enhances solubility and bioavailability, a common strategy in medicinal chemistry .
特性
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-16-2-4-17(5-3-16)21-20(22(28)18-6-8-19(25)9-7-18)23(29)24(30)27(21)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCJCTUDSDJRY-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzoyl chloride and 4-methylphenyl hydrazine. These intermediates undergo condensation reactions, followed by cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific conditions like controlled
類似化合物との比較
Comparison with Similar Compounds
The compound is compared to structurally related pyrrol-2-one derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., fluorine): Enhance metabolic stability and binding to hydrophobic pockets. For example, fluorinated analogs in and show improved resistance to oxidative degradation compared to non-fluorinated derivatives . Morpholine vs. hydroxypropyl: Morpholine-containing derivatives (e.g., ) exhibit higher solubility in aqueous media than hydroxypropyl-substituted analogs (e.g., compound 20 in ), critical for oral bioavailability .
Synthetic Yields :
- Bulky substituents (e.g., tert-butyl in compound 20) correlate with higher yields (62%) due to improved crystallization, whereas electron-deficient groups (e.g., trifluoromethyl in compound 25, ) result in lower yields (9%) due to side reactions .
Thermal Stability: Melting points vary significantly: tert-butyl-substituted compound 20 (263–265°C) vs. trifluoromethyl-substituted compound 25 (205–207°C).
Research Findings and Structure-Activity Relationships (SAR)
- Morpholine Position: Extending the morpholine chain (e.g., 3-morpholinopropyl in vs. 2-morpholinylethyl in the target compound) may reduce steric strain, improving target engagement .
- Fluorine Placement : 4-Fluorobenzoyl (target compound) vs. 3-fluoro-4-methoxybenzoyl (): The latter’s methoxy group introduces additional H-bonding capacity, which could enhance receptor binding but reduce membrane permeability .
- Aryl Group Diversity : 4-Methylphenyl (target) vs. 2-fluorophenyl (): The latter’s ortho-fluorine may induce conformational changes in biological targets, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
